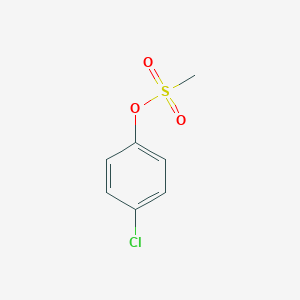

4-Chlorophenyl methanesulfonate

Description

Properties

IUPAC Name |

(4-chlorophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGFXGPDQYGPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285102 | |

| Record name | 4-chlorophenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-27-7 | |

| Record name | NSC40485 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorophenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Functional Group Influence

- Solvolysis Rates: Methanesulfonate esters with equatorial substituents (e.g., menthyl derivatives) exhibit slower solvolysis compared to axial counterparts due to steric and electronic effects . For this compound, the electron-withdrawing chlorine atom likely stabilizes the transition state during nucleophilic substitution, enhancing reactivity relative to non-halogenated analogs.

- Substituent Effects: Compounds with additional electron-withdrawing groups (e.g., 2,4-dichlorobenzyl in ) show increased stability but reduced solubility in polar solvents.

Research Findings and Trends

- Computational Studies : DFT analyses of chlorophenyl-containing compounds (e.g., 4CPHPP) reveal that electron-withdrawing substituents lower HOMO-LUMO gaps, increasing electrophilicity and reactivity .

- Green Chemistry : Recent advancements emphasize solvent-free or low-waste synthesis methods for sulfonate esters, aligning with environmental regulations .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented preparation involves the reaction of 4-chlorophenol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, typically triethylamine (Et₃N) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation:

This exothermic reaction proceeds at 0–25°C, with completion typically achieved within 1–2 hours.

Optimization Parameters

-

Solvent Selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred due to their inertness and ability to dissolve both reactants.

-

Molar Ratios : A 1:1.05 molar ratio of 4-chlorophenol to MsCl minimizes side reactions while ensuring full conversion.

-

Base Loading : Stoichiometric amounts of Et₃N (1.1 equiv) yield ≥95% purity.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 0→25 | Et₃N | 89 | 97 |

| DCM | 0→25 | Pyridine | 85 | 95 |

| Toluene | 25 | Et₃N | 72 | 90 |

Alternative Chlorosulfonation Pathway

Two-Step Synthesis via Sulfonyl Chloride Intermediate

A patent-derived method (EP0115328A1) employs 4-chlorobenzenesulfonyl chloride as an intermediate:

Step 1 : Chlorosulfonation of chlorobenzene with sulfur trioxide (SO₃):

Step 2 : Esterification with methanol:

Advantages and Limitations

-

Byproducts : 4,4'-Dichlorodiphenyl sulfone (1–3%) forms via Friedel-Crafts side reactions.

-

Purification : Vacuum distillation removes the sulfone byproduct, achieving ≥98% purity.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Large-scale production utilizes continuous flow systems to enhance heat dissipation and reaction control:

Waste Management Strategies

-

HCl Scrubbing : Two-stage absorption with water and NaOH converts HCl into recyclable NaCl.

-

Sulfone Byproduct Recovery : 4,4'-Dichlorodiphenyl sulfone is isolated via filtration and repurposed as a polymer additive.

Emerging Photocatalytic Methods

Visible-Light-Mediated Esterification

Recent studies explore metal-free photocatalysts (e.g., eosin Y) for greener synthesis:

Key Metrics :

-

Yield : 76% under blue LED irradiation.

-

Advantage : Eliminates base requirements, reducing post-reaction purification.

Comparative Analysis of Methodologies

Table 2: Method-Specific Metrics

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Sulfonation | 85–89 | 95–97 | Moderate | Medium (HCl waste) |

| Chlorosulfonation | 78–82 | 98 | High | Low (closed-loop) |

| Photocatalytic | 76 | 93 | Low | Very Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.